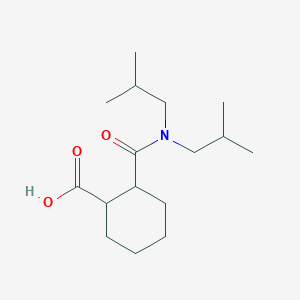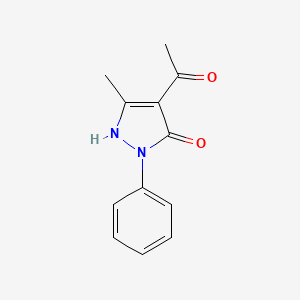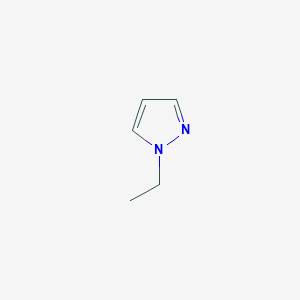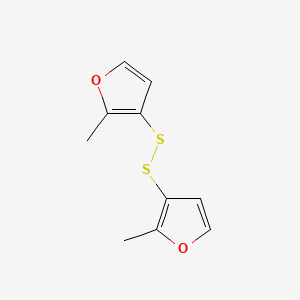
Bis(2-methyl-3-furyl)disulfide
Overview
Description
Bis(2-methyl-3-furyl)disulfide: is a chemical compound with the molecular formula C10H10O2S2 . It is a member of the class of furans and is characterized by the presence of two 2-methyl-3-furyl groups connected by a disulfide bond. This compound is known for its role as a flavoring agent, particularly in imparting a meat-like aroma to food products .
Mechanism of Action
Target of Action
Bis(2-methyl-3-furyl)disulfide is a volatile sulfur compound that primarily targets the olfactory receptors in humans . It is known to interact with oral mucin, a glycoprotein that plays a crucial role in the perception of flavor .
Mode of Action
The interaction between this compound and oral mucin is driven by hydrogen bonding, hydrophobic interactions, and van der Waals forces . This interaction is observed as a spontaneous reaction with a binding ratio of 1:1 .
Biochemical Pathways
This compound is a product of the Maillard reaction, a chemical reaction between an amino acid and a reducing sugar . This reaction is non-enzymatic and usually imparts flavor to starch-based food products .
Result of Action
The interaction of this compound with oral mucin results in the release of meat-like aroma, enhancing the flavor perception in the mouth . This compound is a key contributor to the meat-like aroma in cooked meat .
Action Environment
The action of this compound is influenced by environmental factors such as pH. A pH-dependent pattern of interaction strength is observed, with pH 8.5 > pH 5.0 > pH 7.0 . This suggests that the efficacy and stability of this compound can vary depending on the pH of the environment.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Bis(2-methyl-3-furyl)disulfide is involved in various biochemical reactions, particularly those related to flavor and aroma production. It interacts with several enzymes and proteins, including those involved in the Maillard reaction, a non-enzymatic browning process that occurs during the cooking of food. This reaction involves the interaction of amino acids and reducing sugars, leading to the formation of complex flavor compounds. This compound is one of the key products of this reaction, contributing to the characteristic flavor of cooked meat .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to interact with oral mucin, a glycoprotein found in saliva, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This interaction can alter the perception of flavor and aroma in the mouth . Additionally, this compound can induce secondary structural changes in mucin, further influencing its function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to proteins and enzymes through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can lead to enzyme inhibition or activation, depending on the specific context. For example, this compound has been shown to form complexes with oral mucin, influencing the release and perception of meat flavor in the mouth . The binding constants of this compound to mucin vary with pH levels, indicating a pH-dependent interaction mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under certain conditions, such as exposure to high temperatures or reactive chemicals. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of flavor perception and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance flavor perception without causing adverse effects. At high doses, it may exhibit toxic or adverse effects, such as irritation or damage to tissues. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without being harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to flavor and aroma production. It is a product of the Maillard reaction and can interact with various enzymes and cofactors involved in this process. The compound can also influence metabolic flux and metabolite levels, contributing to the overall flavor profile of cooked foods .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation, influencing its activity and function. For example, this compound can bind to oral mucin, affecting its distribution and the perception of flavor in the mouth .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s interactions with other biomolecules and its overall effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-methyl-3-furyl)disulfide can be synthesized through the reaction of 2-methyl-3-furanthiol with an oxidizing agent. The reaction typically involves the use of hydrogen peroxide or iodine as the oxidizing agent under controlled conditions to form the disulfide bond .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(2-methyl-3-furyl)disulfide can undergo oxidation to form sulfoxides and sulfones.
Reduction: It can be reduced to 2-methyl-3-furanthiol using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions where the disulfide bond is cleaved and replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: 2-methyl-3-furanthiol.
Substitution: Compounds with different functional groups replacing the disulfide bond.
Scientific Research Applications
Chemistry: Bis(2-methyl-3-furyl)disulfide is used as a model compound in studies of disulfide bond formation and cleavage. It is also employed in the synthesis of other sulfur-containing organic compounds .
Biology: In biological research, this compound is studied for its interactions with proteins and enzymes, particularly those involved in redox reactions .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an antioxidant and its ability to modulate redox-sensitive signaling pathways .
Industry: this compound is widely used in the food industry as a flavoring agent to enhance the meat-like aroma of various food products. It is also used in the fragrance industry to create sulfurous and savory notes in perfumes and other scented products .
Comparison with Similar Compounds
- Bis(2-methyl-3-furanyl) disulfide
- 3,3’-Dithio-2,2’-dimethyldifuran
- 2-Methyl-3-furyl disulphide
Uniqueness: Bis(2-methyl-3-furyl)disulfide is unique due to its specific structure, which imparts a distinct meat-like aroma. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
2-methyl-3-[(2-methylfuran-3-yl)disulfanyl]furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S2/c1-7-9(3-5-11-7)13-14-10-4-6-12-8(10)2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDFENKFSKIFBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)SSC2=C(OC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047673 | |
| Record name | Bis(2-methyl-3-furyl)disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; roast, meaty aroma | |
| Record name | bis(2-Methyl-3-furyl) disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/998/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
277.00 to 280.00 °C. @ 760.00 mm Hg | |
| Record name | 3,3'-Dithiobis[2-methylfuran] | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040201 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water,soluble in organic solvents, Miscible at room temperature (in ethanol) | |
| Record name | bis(2-Methyl-3-furyl) disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/998/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.146-1.154 | |
| Record name | bis(2-Methyl-3-furyl) disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/998/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
28588-75-2 | |
| Record name | Bis(2-methyl-3-furyl) disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28588-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-methyl-3-furyl) disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028588752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan, 3,3'-dithiobis[2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(2-methyl-3-furyl)disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-dithiobis[2-methylfuran] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.617 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(2-METHYL-3-FURYL) DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1AN38V6MA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,3'-Dithiobis[2-methylfuran] | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040201 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Bis(2-methyl-3-furyl)disulfide form in food?
A2: this compound primarily originates from the thermal degradation of thiamine (Vitamin B1) during food processing [, ]. It can also form through the Maillard reaction, a complex series of reactions between sugars and amino acids that occurs during heating [, ]. For instance, in cooked ham, its formation is attributed to the Maillard reaction between sulfur-containing amino acids like cysteine or methionine with reducing sugars [].
Q2: Can the formation of this compound be controlled in food?
A3: Yes, research suggests that the formation of this compound can be influenced by controlling the levels of its precursors and adjusting processing conditions. For example, in citrus juices, limiting thermal degradation of thiamine can minimize the formation of this compound, which can negatively impact flavor [].
Q3: What is the chemical structure of this compound?
A3: this compound consists of two 2-methyl-3-furyl groups linked by a disulfide (S-S) bond.
Q4: How stable is the disulfide bond in this compound?
A5: The disulfide bond in this compound can be cleaved under certain conditions. Studies have shown that heating in the presence of hydrogen donors or antioxidants like BHT can lead to the formation of 2-methyl-3-furanthiol []. Hydrolysis in water can also break the disulfide bond, releasing thiols [].
Q5: Does this compound exhibit any antioxidant properties?
A6: While this compound itself doesn't appear to have strong antioxidant activity, its related compound, 2-methyl-3-furanthiol, formed through the disulfide bond cleavage, exhibits potent antioxidant properties []. It inhibits lipid peroxidation and scavenges tyrosyl radicals [].
Q6: What analytical techniques are commonly employed to identify and quantify this compound in food matrices?
A6: Various techniques are used for analyzing this compound, including:
- Gas Chromatography-Mass Spectrometry (GC-MS): A versatile technique for separating and identifying volatile compounds, including this compound, in complex mixtures [, , , , ].
- Gas Chromatography-Olfactometry (GC-O): This method combines gas chromatography with human sensory evaluation, allowing researchers to correlate specific aromas with individual compounds eluting from the GC column [, , ].
- Solid-Phase Microextraction (SPME): A simple and solvent-free extraction technique used to concentrate volatile compounds from a sample before GC analysis [, , ].
- Aroma Extract Dilution Analysis (AEDA): This technique helps identify the most potent odorants in a complex mixture by repeatedly diluting an aroma extract and determining the flavor dilution factor at which a specific odor is no longer perceptible [, , ].
Q7: What are the potential research avenues for this compound?
A7: Further research on this compound could explore:
Q8: Are there any known applications of this compound beyond the food industry?
A9: While predominantly studied in the context of food flavor, its potential applications in other areas like fragrance development and pharmaceutical formulations are worth exploring. For instance, its role as a potential flavoring agent in chicken flavor seasoning powder is being explored [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
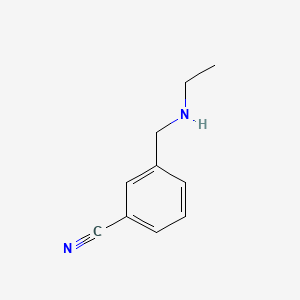



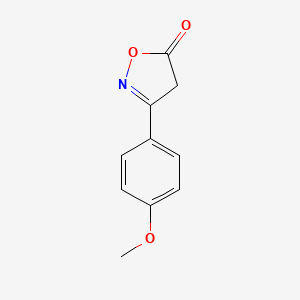
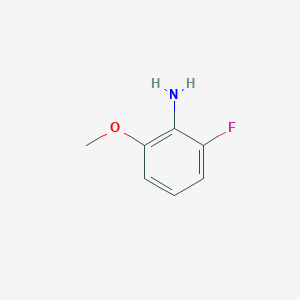
![4-[(4-Methylphenyl)sulfanyl]aniline](/img/structure/B1297490.png)
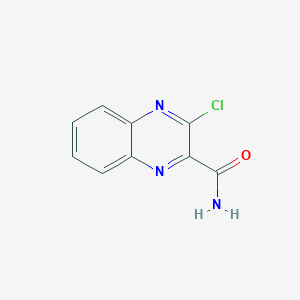
![(4-Fluoro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine](/img/structure/B1297494.png)


